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Compound of Interest

Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-
fluorobenzaldehyde

Introduction
2,4-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a

pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular

architecture, featuring two electron-withdrawing chlorine atoms and a highly electronegative

fluorine atom on the benzaldehyde scaffold, imparts a distinct reactivity profile. This makes it a

valuable building block for the synthesis of complex molecules, particularly within the

pharmaceutical and agrochemical industries.[1][2] The strategic placement of these halogens

significantly enhances the electrophilicity of the carbonyl carbon and modulates the electronic

properties of the aromatic ring, opening avenues for diverse chemical transformations.[1]

This guide offers a comprehensive exploration of the core chemical properties, spectroscopic

signatures, synthetic routes, and applications of 2,4-Dichloro-6-fluorobenzaldehyde. It is

designed for researchers, chemists, and drug development professionals who require a deep

technical understanding of this versatile reagent to leverage its full potential in their scientific

endeavors.

Part 1: Core Physicochemical and Spectroscopic
Properties
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A precise understanding of a compound's physical and chemical properties is fundamental for

its application in controlled chemical synthesis. The data presented below has been compiled

from supplier technical sheets and chemical databases.

Physicochemical Data Summary
Property Value Source(s)

CAS Number 681435-09-6 [3][4]

Molecular Formula C₇H₃Cl₂FO [3][4]

Molecular Weight 193.00 g/mol [3]

Appearance Off-white to white solid [5]

Density 1.5 ± 0.1 g/cm³

Boiling Point 235.1 ± 35.0 °C at 760 mmHg

Flash Point 96.0 ± 25.9 °C

Vapor Pressure 0.1 ± 0.5 mmHg at 25°C

LogP (octanol/water) 2.18

Storage Temperature 2-8°C, Inert atmosphere [6]

Spectroscopic Signature and Structural Elucidation
Spectroscopic analysis is crucial for verifying the identity and purity of 2,4-Dichloro-6-
fluorobenzaldehyde. While specific spectra for this exact isomer are not publicly indexed, its

structure allows for a confident prediction of its key spectroscopic features based on well-

established principles.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two

distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two non-

equivalent protons on the benzene ring.[8] A highly deshielded singlet for the aldehydic

proton (CHO) would appear far downfield, typically between 9.5 and 10.5 ppm, due to the

strong electron-withdrawing effect of the carbonyl group.[8]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique

carbon signals. The most downfield signal will be the carbonyl carbon of the aldehyde,

expected in the 185-195 ppm region. The aromatic carbons will appear between 120-140

ppm, with those directly bonded to the halogens showing characteristic shifts and C-F

coupling.

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O

(carbonyl) stretch is expected around 1700-1715 cm⁻¹.[8] The presence of electron-

withdrawing halogens typically shifts this band to a higher wavenumber compared to

unsubstituted benzaldehyde.[9] Additional bands will be present for C-H aromatic stretching

(~3100-3000 cm⁻¹) and C-Cl/C-F vibrations in the fingerprint region.[8]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak [M]⁺ would be observed at m/z 192. A characteristic isotopic pattern for two chlorine

atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately

10% of the M peak) would be a definitive indicator of the compound's elemental composition.

[5]
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Caption: Key functional groups and their expected spectroscopic signals.

Part 2: Synthesis and Chemical Reactivity
Reactivity Profile: The Influence of Halogen Substitution
The chemical behavior of 2,4-Dichloro-6-fluorobenzaldehyde is dominated by the powerful

electron-withdrawing inductive effects of the three halogen substituents and the aldehyde group

itself.[1] This synergy results in two primary consequences:

Enhanced Carbonyl Electrophilicity: The carbonyl carbon is rendered significantly electron-

deficient, making it highly susceptible to nucleophilic attack. This accelerates reactions such

as condensations (e.g., Claisen-Schmidt, Schiff base formation), reductions, and additions,

often allowing for milder reaction conditions compared to less substituted benzaldehydes.[1]

[10]

Electron-Deficient Aromatic Ring: The benzene ring is deactivated towards electrophilic

aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ),

particularly at positions ortho and para to the electron-withdrawing groups, should a suitable

leaving group be present.[11]

Illustrative Synthetic Pathway: Vilsmeier-Haack
Formylation
A robust and common method for synthesizing aromatic aldehydes is the Vilsmeier-Haack

reaction. This involves the formylation of an electron-rich or moderately activated aromatic ring.

For the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde, the logical starting material is 1,5-

Dichloro-3-fluorobenzene.
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Start: 1,5-Dichloro-3-fluorobenzene
+ Vilsmeier Reagent (DMF/POCl₃)
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Caption: Workflow for the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes a plausible method for the laboratory-scale synthesis of 2,4-Dichloro-
6-fluorobenzaldehyde.

Materials & Equipment:

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and

nitrogen inlet.

1,5-Dichloro-3-fluorobenzene (1.0 eq).

N,N-Dimethylformamide (DMF) (3.0 eq).
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Phosphorus oxychloride (POCl₃) (1.2 eq).

Dichloromethane (DCM, anhydrous).

Ice-water bath, heating mantle.

Standard glassware for workup and purification.

Step-by-Step Methodology:

Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen

atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0°C

using an ice-water bath.

Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel while stirring

vigorously. Maintain the temperature below 5°C.

Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent,

[CHCl=N(CH₃)₂]⁺. Slow addition at low temperature is critical to control the reaction and

prevent degradation.

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

Formylation: Add 1,5-Dichloro-3-fluorobenzene (1.0 eq) dissolved in a small amount of

anhydrous DCM to the flask.

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-

60°C for 2-4 hours.

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Gas Chromatography (GC) until the starting material is consumed.

Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Cautiously and slowly pour

the mixture into a beaker containing crushed ice with vigorous stirring.

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution or

dilute sodium hydroxide until the pH is ~7-8.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the

aqueous layer three times with DCM or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or recrystallization to obtain pure 2,4-Dichloro-6-fluorobenzaldehyde.

Part 3: Applications in Research and Development
2,4-Dichloro-6-fluorobenzaldehyde is not typically an end-product but rather a high-value

intermediate. Its utility stems from the reactive aldehyde handle and the strategically placed

halogens.

Pharmaceutical Synthesis: This compound is a key precursor for building complex

heterocyclic systems, which form the core of many modern pharmaceuticals.[12] The

aldehyde group readily participates in condensation reactions with amines, hydrazines, and

active methylene compounds to form imines, hydrazones, and chalcones—scaffolds for

developing anti-cancer, anti-inflammatory, and antimicrobial agents.[13][14]

Agrochemical Development: Similar to its role in pharmaceuticals, it is used to synthesize

novel fungicides and herbicides.[15][16] The halogen atoms can enhance the biological

activity and environmental persistence of the final active ingredient.

Materials Science: The compound can be incorporated into the synthesis of specialty

polymers, dyes, and other organic materials where its specific electronic and steric

properties are desired.[16]

The Fluorine Advantage: The presence of a fluorine atom is particularly significant in drug

design. It can enhance metabolic stability by blocking sites of oxidation, increase binding

affinity to target proteins through favorable electrostatic interactions, and improve

bioavailability by modulating lipophilicity.[14]

Part 4: Safety, Handling, and Storage
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Due to its reactive nature and halogenated structure, 2,4-Dichloro-6-fluorobenzaldehyde
must be handled with appropriate care.

Hazard Identification:

H302: Harmful if swallowed.[6]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H332: Harmful if inhaled.[6]

H335: May cause respiratory irritation.[6]

Handling Protocols:

Always handle in a well-ventilated chemical fume hood.[17]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]

Avoid inhalation of dust or vapors.[6]

Prevent contact with skin and eyes.[6]

Wash hands thoroughly after handling.[17]

Storage and Disposal:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at

refrigerated temperatures (2-8°C) is recommended.[6]

Dispose of the chemical and its container in accordance with local, state, and federal

regulations at an approved waste disposal plant.
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Conclusion
2,4-Dichloro-6-fluorobenzaldehyde stands out as a highly functionalized and reactive

building block in organic chemistry. Its distinct physicochemical properties, governed by its

unique halogen substitution pattern, make it a potent precursor for creating diverse and

complex molecular targets. For researchers in drug discovery and materials science, a

thorough understanding of its reactivity, synthetic pathways, and handling requirements is

essential to harnessing its full synthetic potential and driving innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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